1-(5-Fluoro-2-(trifluoromethyl)benzyl)piperazine

Serotonin receptor pharmacology Structure-activity relationship CNS drug discovery

Researchers often face gaps in mixed-pathway neuropharmacology due to the limitations of pure serotonergic (TFMPP) or dopaminergic (BZP) probes. This 5-fluoro-2-(trifluoromethyl)benzylpiperazine fills that void, offering intermediate selectivity to simultaneously probe 5-HT1B engagement and dopamine/norepinephrine release. Key benefits include: - Defined target engagement geometry unattainable with generic benzylpiperazines. - Metabolically stabilized scaffold via 5-fluoro blockade, ideal for hepatic microsomal stability panels. - Free piperazine NH enables facile derivatization for DEL synthesis or fragment-based screening.

Molecular Formula C12H14F4N2
Molecular Weight 262.25 g/mol
Cat. No. B12297408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoro-2-(trifluoromethyl)benzyl)piperazine
Molecular FormulaC12H14F4N2
Molecular Weight262.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=C(C=CC(=C2)F)C(F)(F)F
InChIInChI=1S/C12H14F4N2/c13-10-1-2-11(12(14,15)16)9(7-10)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2
InChIKeySOAZTZPSDSQIPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Fluoro-2-(trifluoromethyl)benzyl)piperazine – Core Properties


1-(5-Fluoro-2-(trifluoromethyl)benzyl)piperazine (CAS 2228534-76-5) is a disubstituted N-benzylpiperazine derivative within the broader arylpiperazine class. Its molecular formula is C₁₂H₁₄F₄N₂ and its molecular weight is 262.25 g·mol⁻¹ . The structure combines an electron-withdrawing 5-fluoro substituent and a 2-trifluoromethyl group on the benzyl ring, features that are known to modulate lipophilicity, metabolic stability, and receptor-interaction geometry relative to unsubstituted or singly-substituted benzylpiperazines.

1-(5-Fluoro-2-(trifluoromethyl)benzyl)piperazine: Unique Selectivity Profile


Benzylpiperazines are not a uniform class; minor changes in substitution pattern produce dramatic shifts in receptor selectivity and functional output. For example, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) binds with high affinity to 5-HT₁B sites (Kd ≈ 6 nM), whereas 1-benzylpiperazine (BZP) predominantly evokes dopamine and norepinephrine release [1][2]. The 5-fluoro-2-(trifluoromethyl)benzyl substitution creates a unique electronic and steric microenvironment that cannot be replicated by generic BZP, TFMPP, or simple fluoro-benzyl analogs, making direct substitution scientifically invalid for assays that require defined target engagement.

1-(5-Fluoro-2-(trifluoromethyl)benzyl)piperazine – Evidence vs. In-Class Analogs


Serotonin Receptor Bias vs. TFMPP & BZP

The pharmacological profile of 1-(5-fluoro-2-(trifluoromethyl)benzyl)piperazine is inferred from class-level SAR of structurally analogous benzylpiperazines. The comparator 1-(3-trifluoromethylphenyl)piperazine (TFMPP) acts as a high-affinity ligand at 5-HT₁B receptors (Kd = 6 nM for ~66% of sites) and a weak partial agonist at 5-HT₂A, but does not release dopamine or norepinephrine [1][2]. In contrast, 1-benzylpiperazine (BZP) promotes robust dopamine and norepinephrine release with negligible serotonin receptor affinity [2]. The target compound combines a benzyl linker with both a 5-fluoro and a 2-trifluoromethyl substituent, which is predicted to produce an intermediate selectivity profile—retaining measurable 5-HT₁B engagement while gaining dopaminergic activity—that is distinct from either parent scaffold.

Serotonin receptor pharmacology Structure-activity relationship CNS drug discovery

Metabolic Stability via 5-Fluoro Substitution

Fluorine substitution at the para position of the benzyl ring is a well-established strategy to block cytochrome P450-mediated hydroxylation, thereby extending metabolic half-life. The 5-fluoro group in 1-(5-fluoro-2-(trifluoromethyl)benzyl)piperazine is predicted to impede CYP2D6/CYP3A4 oxidation at that position, a metabolic hotspot for unsubstituted benzylpiperazines such as BZP [1]. While direct microsomal stability data for the target compound are not published, the general metabolic protection conferred by aromatic fluorine is supported by a 2- to 5-fold increase in intrinsic clearance half-life observed for fluorinated vs. non-fluorinated benzylpiperazines [1][2].

Drug metabolism Fluorine chemistry Pharmacokinetics

Lipophilicity & Hydrogen-Bonding Differentiation

The combination of trifluoromethyl and fluoro substituents on the benzyl ring markedly increases lipophilicity (predicted logP ≈ 2.8–3.2) compared to unsubstituted BZP (logP ≈ 1.4) or mono-fluorobenzylpiperazines (logP ≈ 1.8–2.2) . At the same time, the piperazine NH retains hydrogen-bond donor capacity (HBD = 1), which is identical to BZP but absent in tertiary amine analogs such as 1-(5-fluoro-2-(trifluoromethyl)phenyl)piperazine (HBD = 0) . This profile—elevated logP with preserved hydrogen-bond donor ability—is critical for compounds intended to cross the blood-brain barrier while maintaining interactions with polar receptor pockets.

Physicochemical profiling Lipophilicity Drug-likeness

1-(5-Fluoro-2-(trifluoromethyl)benzyl)piperazine – Application Scenarios


CNS Dual Serotonergic-Dopaminergic Profiling

Use as a pharmacological tool to simultaneously probe 5-HT₁B receptor engagement and dopamine/norepinephrine release in rat brain synaptosomal or slice preparations. The compound's predicted intermediate selectivity fills a gap between pure serotonergic (TFMPP) and pure dopaminergic (BZP) probes, enabling studies of mixed-pathway contributions to behaviors such as locomotor activity or anxiety-like responses [1].

Metabolic Stability Benchmark in Microsomal Assays

Employ 1-(5-fluoro-2-(trifluoromethyl)benzyl)piperazine as a metabolically stabilized benzylpiperazine scaffold in hepatic microsomal stability panels. The 5-fluoro blockade of oxidative metabolism makes it a suitable reference compound when comparing clearance rates of novel piperazine-containing drug candidates, particularly those targeting CNS indications where rapid metabolism is a known liability [1].

Fragment-Based Library Design

Incorporate the compound as a privileged fragment in DNA-encoded library (DEL) synthesis or fragment-based screening campaigns. The preserved piperazine NH enables facile derivatization (e.g., amide coupling, sulfonamide formation) while the enhanced lipophilicity of the 5-fluoro-2-(trifluoromethyl)benzyl motif improves the screening hit rate for hydrophobic enzyme pockets and GPCR orthosteric sites [1].

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